molecular formula C20H30O4 B1247922 Pacovatinin B

Pacovatinin B

Cat. No. B1247922
M. Wt: 334.4 g/mol
InChI Key: HIWGZSDNWGIXOJ-TVDCSIBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pacovatinin B is a natural product found in Renealmia alpinia with data available.

Scientific Research Applications

  • Pacovatinins as Labdane Diterpenoids :Pacovatinins A-C, which include Pacovatinin B, are identified as new labdane diterpenoids isolated from the seeds of the Brazilian medicinal plant Renealmia exaltata. Their structures were elucidated using spectroscopic data and the modified Mosher method (Sekiguchi et al., 2001).

  • Catecholaminergic System Involvement :In a study on Alpinia zerumbet, also known as colonia or pacová, its ethanol extract exhibited significant antidepressant-like effects in mice. The study aimed to investigate the involvement of monoaminergic and glutamatergic systems in these effects, suggesting potential applications in mental health (Bevilaqua et al., 2016).

  • Neuroprotective and Neuritogenic Activities :N-propargyl caffeate amide (PACA) has shown potential in enhancing nerve growth factor (NGF)-induced neurite outgrowth and attenuating neurotoxicity. This suggests its application in treating neurodegenerative disorders, highlighting its neuroprotective and neuritogenic activities through the Nrf2/HO-1 antioxidant pathway (Yang et al., 2015).

  • PACAP as a Therapeutic Agent :Pituitary adenylate cyclase activating polypeptide (PACAP) has been recognized for its neuroprotective potential, suggesting its therapeutic application in neurodegenerative diseases like Alzheimer’s disease (AD) and Parkinson’s disease (PD). Administered PACAP inhibits pathological processes in models of AD and PD, offering a novel approach for treatment (Yang et al., 2015).

  • Potential in Treating Hepatitis B and D :Proanthocyanidin (PAC) and its analogs inhibit HBV entry into host cells by targeting the HBV large surface protein, representing a new class of anti-HBV agents. This discovery suggests their application in developing potent inhibitors of HBV infection (Tsukuda et al., 2017).

  • Lupus Treatment :The IRAK1/JAK2/Flt3 inhibitor pacritinib was found to prevent disease development in the lupus-prone ABIN1[D485N] knock-in mouse model, indicating its potential application in lupus treatment (Petrova et al., 2023).

properties

Product Name

Pacovatinin B

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(3E)-3-[2-[(1R,3S,4aR,6S,8aS)-3,6-dihydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one

InChI

InChI=1S/C20H30O4/c1-12-14(6-5-13-8-10-24-18(13)23)20(4)9-7-17(22)19(2,3)16(20)11-15(12)21/h5,14-17,21-22H,1,6-11H2,2-4H3/b13-5+/t14-,15-,16-,17-,20+/m0/s1

InChI Key

HIWGZSDNWGIXOJ-TVDCSIBBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C/C=C/3\CCOC3=O)O)(C)C)O

Canonical SMILES

CC1(C(CCC2(C1CC(C(=C)C2CC=C3CCOC3=O)O)C)O)C

synonyms

pacovatinin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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